苯并呋喃-3-甲酰胺

描述

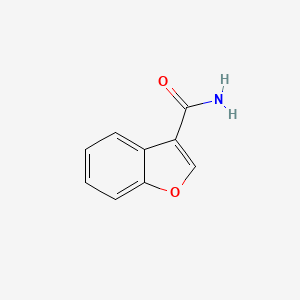

Benzofuran-3-carboxamide is a compound of interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications. The interest in Benzofuran derivatives has grown because of their pharmacological significance and presence in natural products.

Synthesis Analysis

Several methods have been developed for the synthesis of Benzofuran-3-carboxamide derivatives. A notable approach involves the microwave-assisted one-pot parallel synthesis, highlighting the efficiency and utility in generating a variety of Benzofuran-2-carboxamide derivatives with potential anti-inflammatory, analgesic, and antipyretic activities (Xie et al., 2014). Another method includes the Ugi four-component reaction followed by microwave-assisted Rap–Stoermer reaction, offering a pathway to highly functionalized Benzofuran-2-carboxamides (Han et al., 2014).

Molecular Structure Analysis

The molecular structure of Benzofuran derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For instance, molecular docking studies, structural optimization, and spectroscopic properties of benzofuran-carboxylic acids derivatives have been investigated, revealing insights into their potential inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).

Chemical Reactions and Properties

Benzofuran-3-carboxamide and its derivatives undergo various chemical reactions, offering a broad spectrum of biological activities. The synthesis and evaluation of new benzofuran carboxamide derivatives for their antimicrobial, anti-inflammatory, and antioxidant activities highlight the compound's versatile chemical properties (Lavanya et al., 2017).

Physical Properties Analysis

The physical properties of Benzofuran-3-carboxamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure and substituents.

Chemical Properties Analysis

Benzofuran-3-carboxamide exhibits a range of chemical properties, including reactivity towards nucleophilic substitution, potential to form hydrogen bonds, and ability to participate in various organic transformations. The compound's chemical behavior is significantly influenced by the presence of the carboxamide functional group, which imparts characteristics like hydrogen bonding capability and enhanced reactivity.

科学研究应用

合成技术

微波辅助合成:已经开发出一种微波辅助方法来合成具有生物学和医学意义的苯并呋喃-2-甲酰胺。该方法涉及 O-烷基化/Knoevenagel 缩合以实现高效合成 (Xie et al., 2014)。

多组分合成方案:建立了用于合成取代的苯并呋喃-2-甲酰胺的实用微波辅助多组分方案。由于其多功能性和速度,该方法对于药物发现是有效的 (Vincetti et al., 2016)。

生物学和医学应用

抗菌和抗炎剂:苯并呋喃-2-甲酰胺衍生物已被评估其抗菌、抗炎和 DPPH 自由基清除活性。它们作为新的生物活性化学实体的潜力很大 (Lavanya et al., 2017)。

降血脂药:一些苯并呋喃-2-甲酰胺表现出有效的降脂特性,表明它们在治疗高脂血症和冠心病方面的潜力 (Al-qirim et al., 2013)。

癌症治疗:某些苯并呋喃-2-甲酰胺对肿瘤细胞系表现出选择性的抗增殖作用,表明它们在癌症治疗中的应用 (Hranjec et al., 2013)。

神经保护和抗氧化作用:新型苯并呋喃-2-甲酰胺衍生物显示出显着的神经保护和抗氧化活性,这对于治疗神经退行性疾病可能是有价值的 (Cho et al., 2015)。

胆碱酯酶抑制活性:苯并呋喃-2-甲酰胺-N-苄基吡啶卤代物衍生物充当胆碱酯酶抑制剂,表明在治疗阿尔茨海默症等神经退行性疾病方面具有潜力 (Abedinifar et al., 2018)。

抑制细胞粘附:已发现苯并呋喃衍生物抑制 E-选择蛋白、ICAM-1 和 VCAM-1 介导的细胞粘附,这可能有利于抗炎治疗 (Boschelli et al., 1995)。

未来方向

Benzofuran derivatives, including Benzofuran-3-carboxamide, have shown promising anticancer activities . Future research could focus on designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

属性

IUPAC Name |

1-benzofuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQVEXOTZPWBDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344231 | |

| Record name | 1-benzofuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzofuran-3-carboxamide | |

CAS RN |

959304-51-9 | |

| Record name | 1-benzofuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)

![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)